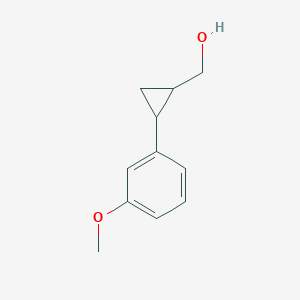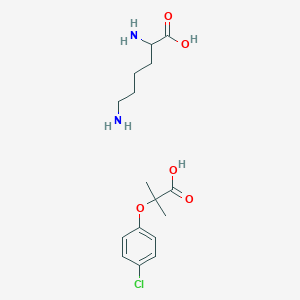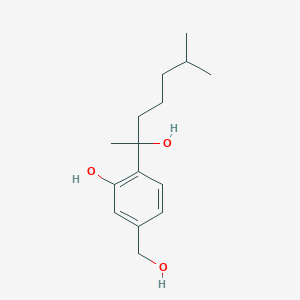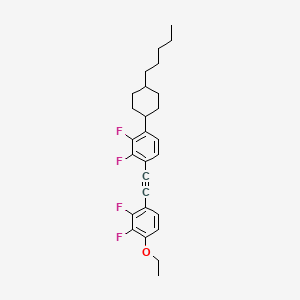![molecular formula C13H21NO2 B12299390 [1r,9Ar,(-)]-octahydro-2H-quinolizine-1-methanol acrylate](/img/structure/B12299390.png)
[1r,9Ar,(-)]-octahydro-2H-quinolizine-1-methanol acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1r,9Ar,(-)]-octahydro-2H-quinolizine-1-methanol acrylate is a complex organic compound with a unique structure that combines the properties of quinolizine and acrylate groups
准备方法
合成路线和反应条件
[1r,9Ar,(-)]-八氢-2H-喹啉-1-甲醇丙烯酸酯的合成通常涉及多个步骤,从容易获得的前体开始。一种常见的合成路线包括以下步骤:
喹啉核的形成: 喹啉核可以通过涉及合适前体(如取代的哌啶)的环化反应合成。
甲醇基的引入: 甲醇基通过还原反应引入,通常使用硼氢化钠等还原剂。
丙烯酸化: 最后一步是在碱性条件下使用丙烯酰氯对喹啉-甲醇中间体进行丙烯酸化。
工业生产方法
[1r,9Ar,(-)]-八氢-2H-喹啉-1-甲醇丙烯酸酯的工业生产可能涉及上述合成路线的优化版本,重点关注可扩展性、成本效益和环境考虑因素。连续流动化学技术和使用绿色溶剂等技术可用于提高效率和减少废物。
化学反应分析
反应类型
[1r,9Ar,(-)]-八氢-2H-喹啉-1-甲醇丙烯酸酯可以进行多种化学反应,包括:
氧化: 甲醇基可以被氧化形成相应的醛或羧酸。
还原: 丙烯酸酯基可以被还原形成饱和酯。
取代: 该化合物可以进行亲核取代反应,特别是在甲醇基上。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用还原剂包括氢化铝锂或在钯催化剂存在下使用氢气。
取代: 在碱性条件下可以使用甲醇钠或叔丁醇钾等亲核试剂。
主要产物
氧化: 形成喹啉-1-羧酸。
还原: 形成八氢-2H-喹啉-1-甲醇丙酸酯。
取代: 形成各种取代的喹啉衍生物。
科学研究应用
化学
在化学领域,[1r,9Ar,(-)]-八氢-2H-喹啉-1-甲醇丙烯酸酯用作合成更复杂分子的构建块。其独特的结构允许探索新的反应途径和开发新化合物。
生物学
在生物学研究中,该化合物可用作探针研究喹啉衍生物与生物大分子之间的相互作用。它能够进行各种化学修饰,使其成为生物化学研究的多功能工具。
医学
在医学领域,[1r,9Ar,(-)]-八氢-2H-喹啉-1-甲醇丙烯酸酯具有作为合成药物剂的前体的潜在应用。其衍生物可能表现出抗菌、抗炎或抗癌等生物活性。
工业
在工业领域,该化合物可用于生产具有特定性能的专用化学品、聚合物和材料。其丙烯酸酯基团允许聚合反应,导致形成功能化聚合物。
作用机制
[1r,9Ar,(-)]-八氢-2H-喹啉-1-甲醇丙烯酸酯的作用机制涉及其与特定分子靶标的相互作用。喹啉核可能与酶或受体相互作用,调节其活性。丙烯酸酯基团可以发生聚合,导致形成交联网络,赋予所得材料独特的性能。
相似化合物的比较
类似化合物
喹啉衍生物: 喹啉-1-羧酸和喹啉-1-甲醇等化合物与 [1r,9Ar,(-)]-八氢-2H-喹啉-1-甲醇丙烯酸酯具有结构相似性。
丙烯酸酯衍生物: 甲基丙烯酸酯和乙基丙烯酸酯等化合物具有类似的官能团,但缺乏喹啉核。
独特性
[1r,9Ar,(-)]-八氢-2H-喹啉-1-甲醇丙烯酸酯的独特性在于它结合了喹啉和丙烯酸酯部分。这种双重功能允许进行广泛的化学反应和应用,使其成为各个研究和工业领域的宝贵化合物。
属性
分子式 |
C13H21NO2 |
|---|---|
分子量 |
223.31 g/mol |
IUPAC 名称 |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl prop-2-enoate |
InChI |
InChI=1S/C13H21NO2/c1-2-13(15)16-10-11-6-5-9-14-8-4-3-7-12(11)14/h2,11-12H,1,3-10H2 |
InChI 键 |
AFHWXJWAWBDGFQ-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OCC1CCCN2C1CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[2-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B12299313.png)
![5,10-Bis(4-hydroxy-3-methoxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol](/img/structure/B12299315.png)
![4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide](/img/structure/B12299322.png)


![(3E)-3-(2-bicyclo[2.2.1]heptanylidene)-N,N-dimethyl-3-phenylpropan-1-amine](/img/structure/B12299337.png)

![(Z)-7-(2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B12299346.png)
![2-aminobutanedioic acid;33-[4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B12299364.png)



![1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B12299388.png)

